molecular formula C18H17N3O3 B2982490 2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 2059520-93-1

2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

Cat. No.: B2982490
CAS No.: 2059520-93-1
M. Wt: 323.352
InChI Key: JVPVMCPGZZSDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone, provided for research and development purposes. It has a molecular formula of C18H17N3O3 and a molecular weight of 323.346 g/mol . The compound is supplied with the CAS Registry Number 2059520-93-1 . Its structure features a benzo[1,3]dioxole (piperonyl) group linked to a complex, stereochemically defined tetrahydro-5,8-epiminocyclohepta[d]pyrimidine core, which may be of significant interest in medicinal chemistry and drug discovery programs. The specific stereochemistry is defined as (5R,8S). Key molecular descriptors include a topological polar surface area (PSA) of 64.55 Ų and a calculated logP of 1.97 . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(6-11-1-4-16-17(5-11)24-10-23-16)21-12-2-3-15(21)13-8-19-9-20-14(13)7-12/h1,4-5,8-9,12,15H,2-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPVMCPGZZSDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a tetrahydro-pyrimidine structure. The synthesis of this compound involves multi-step reactions that yield a product with distinct chemical properties conducive to biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing benzo[d][1,3]dioxol have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Mechanisms

A study on thiourea derivatives incorporating benzo[d][1,3]dioxol moieties reported IC50 values indicating their effectiveness against HepG2 (2.38 µM), HCT116 (1.54 µM), and MCF7 (4.52 µM) cell lines. These values suggest that compounds with similar structures may also exhibit potent anticancer activity through mechanisms such as:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis showed that treated cells exhibited cell cycle arrest, further supporting the anticancer hypothesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Research indicates that modifications to the benzo[d][1,3]dioxole and tetrahydro-pyrimidine portions can significantly impact their affinity for biological targets.

ModificationEffect on Activity
Substitution at position 4' with halogensIncreased potency against central nervous system receptors
Alteration of the piperazine moietyVariability in activity depending on the substituent's electronic properties

Other Biological Activities

Beyond anticancer effects, compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone have been investigated for additional pharmacological activities:

Anti-inflammatory Effects

Certain derivatives have shown promise in reducing inflammation by inhibiting nitric oxide production in vitro. This suggests potential applications in treating inflammatory diseases.

Neuropharmacological Effects

Studies on benzodiazepine analogs indicate that modifications to the core structure can enhance binding affinity to GABA receptors, which may lead to anxiolytic or anticonvulsant effects.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Epiminocyclohepta[d]pyrimidin vs. Pyrazoline: The target compound’s fused bicyclic system () imposes greater conformational rigidity compared to pyrazoline derivatives (), which may improve binding specificity to targets like kinases or neurotransmitter receptors .
  • Thiophene vs.

Substituent Effects

  • Electron-Withdrawing Groups : The nitro group in compound 13j () enhances electrophilicity, likely improving interactions with catalytic lysines in kinases compared to the target compound’s unsubstituted benzodioxole .
  • Steric Effects : The 4-bromophenyl group in CAS 865615-43-6 () adds steric bulk, which may hinder off-target interactions but reduce solubility .

Q & A

Basic Synthesis: What is the most efficient method for synthesizing this compound, and what yield can be expected?

Answer:
A validated synthesis involves reacting thio derivatives (e.g., thio-barbituric acid) with aryloyl precursors under mild conditions. For example, stirring thio-barbituric acid (2 mmol) and aryloyl aldehyde (1 mmol) in methanol with excess ammonium acetate at room temperature for 20–30 minutes yields the product (55–75%) after filtration, water washing, and methanol recrystallization . Key variables affecting yield include reaction time, solvent purity, and stoichiometric ratios of reagents.

Advanced Synthesis: How can stereochemical control at the (5R,8S) epimino bridge be ensured during synthesis?

Answer:
Stereochemical fidelity requires chiral catalysts or enantioselective reaction conditions. For cyclohepta-pyrimidine systems, diastereomeric intermediates can be resolved via column chromatography or crystallographic methods. Monitoring via polarimetry or chiral HPLC during intermediate steps (e.g., cyclization of tetrahydro intermediates) is critical .

Basic Characterization: What spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

  • FT-IR: Identifies functional groups (e.g., C=O at ~1600 cm⁻¹, NH stretches at ~3383 cm⁻¹) .
  • NMR: 1^1H NMR resolves aromatic protons (δ 6.10–8.15 ppm) and pyrimidine ring protons, while 13^{13}C NMR confirms carbonyl carbons (~170 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 356 for analogous compounds) validate molecular weight .

Advanced Characterization: How can overlapping NMR peaks be resolved for complex cyclohepta-pyrimidine systems?

Answer:
Use 2D NMR (e.g., COSY, HSQC) to decouple overlapping signals. For example, HSQC correlates 1^1H and 13^{13}C shifts for the epimino bridge protons. Computational tools like DFT-based chemical shift prediction (e.g., ACD/Labs) further aid assignment .

Stability and Degradation: How does the compound degrade under varying storage conditions, and how can stability be improved?

Answer:
Organic degradation occurs via hydrolysis or oxidation, particularly at the dioxole or epimino moieties. Stability studies under controlled humidity and temperature (e.g., 4°C in inert atmospheres) are recommended. Continuous cooling during experiments minimizes thermal degradation .

Data Contradictions: How should researchers address discrepancies in reported yields (e.g., 55–75%)?

Answer:
Analyze variables such as:

  • Reagent purity (e.g., anhydrous vs. hydrated aldehyde derivatives).
  • Crystallization efficiency (methanol vs. DMF/EtOH mixtures).
  • Reaction monitoring (TLC vs. in-situ IR). Reproducibility requires strict adherence to stoichiometry and solvent drying protocols .

Pharmacological Profiling: What experimental designs are suitable for evaluating bioactivity (e.g., anticonvulsant potential)?

Answer:

  • In vitro assays: Receptor-binding studies (e.g., GABAA_A modulation) using radioligand displacement.
  • In vivo models: Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents. Dose-response curves (0.1–100 mg/kg) and toxicity screens (LD50_{50}) are critical .

Stereochemical Impact: How does the (5R,8S) configuration influence reactivity or binding affinity?

Answer:
The epimino bridge’s conformation affects steric accessibility of the pyrimidine ring. Molecular docking simulations (e.g., AutoDock Vina) compare enantiomers’ binding to target proteins. For example, the (5R,8S) configuration may enhance hydrogen bonding with catalytic lysine residues in enzyme targets .

Byproduct Identification: What analytical strategies detect impurities in synthesized batches?

Answer:

  • HPLC-MS: Reverse-phase chromatography (C18 column) with gradient elution (acetonitrile/water + 0.1% formic acid) separates byproducts.
  • Tandem MS/MS: Fragmentation patterns identify common impurities (e.g., des-methyl analogs) .

Computational Modeling: How can molecular dynamics predict solvent interactions or crystallization behavior?

Answer:
Software like Gaussian or GROMACS simulates solvation shells and lattice energies. For methanol recrystallization, simulations optimize hydrogen-bonding networks between the compound and solvent, predicting crystal morphology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.